rac-(1R,6R)-6-Amino-3-cyclohexene-1-carboxamide hydrochloride
Description
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 2-phenyl-1,3-thiazole-4-carbonyl group and at the 4-position with a carboxamide linked to a 5-methyl-1,2-oxazol-3-yl moiety. This structure combines three pharmacologically relevant motifs:
- Piperidine: A six-membered nitrogen-containing ring often used to enhance bioavailability and conformational flexibility.
- 1,3-Thiazole: A sulfur- and nitrogen-containing heterocycle known for diverse biological activities, including enzyme inhibition.
- 1,2-Oxazole: An oxygen- and nitrogen-containing ring that contributes to metabolic stability and hydrogen-bonding interactions.
While direct pharmacological data are unavailable in the provided evidence, structural analogs (e.g., fluorobenzoyl and oxadiazole derivatives) highlight its relevance in medicinal chemistry .
Properties
IUPAC Name |
(1R,6R)-6-aminocyclohex-3-ene-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H2,9,10);1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITFOZGDBRLNER-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-6-Amino-3-cyclohexene-1-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6R)-6-Amino-3-cyclohexene-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
rac-(1R,6R)-6-Amino-3-cyclohexene-1-carboxamide hydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarities to known pharmacophores suggest possible activity against various targets.
Case Studies :
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy.
- Neuroprotective Effects : Research has explored its role in neuroprotection, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could be a key area of focus.
Biochemical Research
The compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Case Studies :
- Enzyme Inhibition Studies : Investigations into the inhibitory effects of this compound on specific enzymes have revealed potential applications in drug design.
- Substrate for Biocatalysis : Its structural characteristics make it a suitable substrate for various biocatalytic processes, enhancing the efficiency of synthetic routes for complex molecules.
Material Science
Recent studies have explored the use of this compound in the development of novel materials with unique properties.
Case Studies :
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been studied for its potential to enhance mechanical properties and thermal stability.
Comparative Analysis of Applications
| Application Area | Potential Benefits | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and neuroprotective effects | Cytotoxicity against cancer cell lines; modulation of neurotransmitter systems |
| Biochemical Research | Enzyme inhibition and biocatalysis | Inhibition studies reveal potential drug design applications; effective substrate for biocatalysis |
| Material Science | Enhanced material properties | Improved mechanical properties in polymer composites |
Mechanism of Action
The mechanism of action of rac-(1R,6R)-6-Amino-3-cyclohexene-1-carboxamide hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are available in scientific literature .
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
- Structural Features : Replaces the 2-phenyl-1,3-thiazole-4-carbonyl group with a 4-fluorobenzoyl moiety.
- Implications : The fluorobenzoyl derivative may exhibit distinct binding profiles compared to the thiazole-bearing compound, particularly in targets sensitive to aromatic fluorination .
Analogs with Alternative Heterocycles
N-[4-Methoxy-3-(4-methylpiperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide
- Structural Features : Incorporates a 1,2,4-oxadiazole ring and a biphenyl system.
- Key Differences :
- The 1,2,4-oxadiazole is more electronegative than 1,2-oxazole, favoring stronger hydrogen-bond acceptor capacity.
- The biphenyl system increases molecular rigidity and lipophilicity, which may enhance membrane permeability but reduce solubility.
- Implications : Such modifications are often employed to optimize pharmacokinetic properties in central nervous system (CNS) targets .
4-Ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol
- Structural Features : Substitutes oxazole/thiazole with a 1,2,4-triazole ring containing a mercapto (-SH) group.
- The thiol group increases reactivity, enabling disulfide bond formation or covalent inhibition.
- Implications : This derivative is suited for targets requiring redox modulation or metal coordination, such as proteases or kinases .
Conformational and Electronic Comparisons
Crystallographic data from N-phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide reveal critical bond angles (e.g., C–S–C = 89.84°) that enforce planar geometry in fused benzoxazolo-thiazole systems . In contrast, the standalone thiazole and oxazole rings in the main compound likely adopt less rigid conformations, increasing adaptability for target binding.
Tabulated Comparison of Key Compounds
Biological Activity
rac-(1R,6R)-6-Amino-3-cyclohexene-1-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexene ring substituted with an amino group and a carboxamide moiety. Its structural formula can be represented as follows:
This configuration is crucial for its interaction with biological targets.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an enzyme inhibitor . It has been shown to inhibit various enzymes involved in metabolic pathways, particularly those related to the metabolism of fatty acids and eicosanoids. The compound's interaction with soluble epoxide hydrolase (sEH) has been documented, where it modulates the conversion of epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs) .
Antimicrobial Activity
In addition to enzyme inhibition, the compound exhibits antimicrobial properties . Studies have indicated its effectiveness against certain bacterial strains, including Helicobacter pylori, which is known to cause gastric ulcers . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes.
Cancer Treatment
The compound's cytotoxic effects have been investigated in various cancer models. For instance, it has shown selective toxicity against human cancer cell lines while sparing normal cells, indicating a potential for targeted cancer therapies .
Hepatitis C Virus Inhibition
Recent research has identified this compound as a promising candidate in the treatment of Hepatitis C. It acts as a protease inhibitor, disrupting the viral replication cycle . Clinical trials are ongoing to evaluate its efficacy and safety in humans.
Study 1: Cytotoxicity Against Tumor Cells
A study examined the cytotoxic effects of this compound on various human tumor cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer and leukemia cells while having minimal effects on normal fibroblast cells. This selectivity highlights its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 5 |
| K562 (Leukemia) | 12 | 4 |
| Normal Fibroblasts | >100 | - |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against Helicobacter pylori. The compound was tested for its ability to inhibit bacterial growth in vitro:
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 10 | 15 |
| 25 | 25 |
| 50 | 35 |
Results demonstrated that higher concentrations led to increased inhibition zones, confirming its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing rac-(1R,6R)-6-Amino-3-cyclohexene-1-carboxamide hydrochloride with high enantiomeric purity?
- Methodological Answer : To achieve enantiomeric purity, employ chiral resolution techniques such as preparative chiral HPLC or enzymatic resolution. For example, derivatize the racemic mixture with a chiral auxiliary (e.g., Mosher’s acid) to separate enantiomers via column chromatography. Confirm purity using polarimetry or chiral stationary-phase HPLC with UV detection .
- Data Note : The ethyl ester analog (CAS 142547-16-8) provides a reference for stereochemical separation, though substitution of the ester group with a carboxamide may alter retention times .
Q. How can the crystal structure of this compound be determined to resolve stereochemical ambiguities?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Prepare crystals via slow evaporation in a polar aprotic solvent (e.g., DMF/water). Assign absolute configuration using Flack or Hooft parameters. For small-molecule structures, SHELXTL (Bruker AXS) or Olex2 are recommended for data processing .
- Contradiction Alert : While SHELX is widely used, alternative software like CRYSTALS or JANA2006 may offer improved handling of twinned crystals, but SHELX remains the industry standard for small molecules .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Refer to SDS guidelines for amino-carboxamide hydrochlorides:
- Use PPE (nitrile gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation of fine particles.
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical attention. Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How does the stereochemistry of the (1R,6R) enantiomer influence its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking studies (AutoDock Vina, Schrödinger Suite) using the resolved enantiomer’s 3D structure. Compare binding affinities to the (1S,6S) form. Validate with in vitro assays (e.g., SPR or fluorescence polarization) to quantify stereospecific binding kinetics.
- Data Note : Analogous cyclohexene derivatives show stereochemistry-dependent activity in neurotransmitter reuptake inhibition, suggesting similar trends for this compound .
Q. What experimental strategies can resolve contradictions in solubility data reported for this compound across studies?
- Methodological Answer : Standardize solubility measurements using the shake-flask method:
Prepare saturated solutions in buffers (pH 1–10) and organic solvents (DMSO, EtOH).
Quantify via HPLC-UV with a calibration curve.
Account for temperature (25°C vs. 37°C) and ionic strength.
- Contradiction Alert : Discrepancies may arise from polymorphic forms (e.g., hydrate vs. anhydrate). Use PXRD to confirm crystalline phase before testing .
Q. How can computational modeling predict the stability of the cyclohexene ring under varying pH conditions?
- Methodological Answer : Perform DFT calculations (Gaussian 16) to assess ring strain and protonation states. Simulate hydrolysis pathways at pH 2 (stomach) and pH 7.4 (bloodstream) using transition-state theory. Validate with accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS degradation profiling .
Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?
- Methodological Answer : Use UPLC-QTOF-MS with a HILIC column for polar impurities. For chiral impurities, employ a Crownpak CR-I column with a mobile phase of HClO4/MeOH. Quantify limits of detection (LOD) via signal-to-noise ratios (S/N ≥ 3) .
Methodological Notes
- Stereochemical Nomenclature : Avoid abbreviating "rac-(1R,6R)" to prevent confusion with regioisomers.
- Safety Compliance : Align disposal protocols with REACH regulations (EC 1907/2006) for amine hydrochlorides .
- Data Reproducibility : Report solvent lot numbers and humidity levels in experimental sections, as hygroscopicity affects reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
